molecular formula C15H20N2O4 B2466784 (5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396872-54-0

(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No. B2466784
M. Wt: 292.335
InChI Key: MPKALKYVQDWTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone” is a complex organic molecule that contains several functional groups, including an isoxazole ring and a spirocyclic structure .


Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of an isoxazole ring could influence its reactivity and stability .

Scientific Research Applications

  • Neuroprotective Activity

    • The compound, as part of the antioxidant 8-alkylamino-1,4-benzoxazines class, exhibited promising neuroprotective activities. In particular, compounds within this class, similar in structure to (5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, were effective in preventing the fall in ATP levels caused by hypoxia in astrocytes. Furthermore, they demonstrated potential as neuroprotective agents in models of brain damage resembling cerebral palsy lesions in young mice (Largeron et al., 2001).
  • Anti-inflammatory Activity

    • N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, structurally related compounds, have shown significant anti-inflammatory effects. Some derivatives exhibited higher anti-inflammatory activity than the standard reference drug aspirin in a xylene-induced ear edema model. This discovery opens the potential for new derivatives of 2-position amino acid substituted 1,3-dioxanes as potential anti-inflammatory agents (Li et al., 2008).
  • Pain Management

    • The compound, as part of the N-Acylethanolamine acid amidase (NAAA) inhibitor class, showed promise in pain management. ARN19702, a structurally related compound, was found to reduce nociception associated with neuropathy without developing subacute antinociceptive tolerance. This suggests that the compound (5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, due to its structural similarity, could also be explored for potential analgesic properties without addictive potential (Fotio et al., 2021).

Future Directions

The future directions for research on this compound could include further studies to understand its synthesis, reactions, and potential applications. It could also be interesting to explore its interactions with biological systems and potential uses in medicine or industry .

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-14(2)19-8-15(9-20-14)6-17(7-15)13(18)11-5-12(21-16-11)10-3-4-10/h5,10H,3-4,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKALKYVQDWTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=NOC(=C3)C4CC4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

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